molecular formula C23H25ClFN3O2 B12106111 2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride

2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride

Cat. No.: B12106111
M. Wt: 429.9 g/mol
InChI Key: IOBNBLVOKTZLDL-UHFFFAOYSA-N
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Description

2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dioxolane ring, and a pyridine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride typically involves multiple steps. The initial step often includes the formation of the dioxolane ring through a cyclization reaction involving a fluorophenyl compound and an appropriate diol. This is followed by the introduction of the pyridine moiety through a coupling reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the overall structure and functional groups.

    Interhalogen Compounds: Contain halogen atoms but differ significantly in structure and properties.

Uniqueness

2-[[1-[3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride is unique due to its combination of a fluorophenyl group, a dioxolane ring, and a pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C23H25ClFN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

2-[[1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridin-4-ylidene]amino]aniline;hydrochloride

InChI

InChI=1S/C23H24FN3O2.ClH/c24-19-8-6-18(7-9-19)23(28-16-17-29-23)12-3-13-27-14-10-20(11-15-27)26-22-5-2-1-4-21(22)25;/h1-2,4-11,14-15H,3,12-13,16-17,25H2;1H

InChI Key

IOBNBLVOKTZLDL-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCCN2C=CC(=NC3=CC=CC=C3N)C=C2)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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